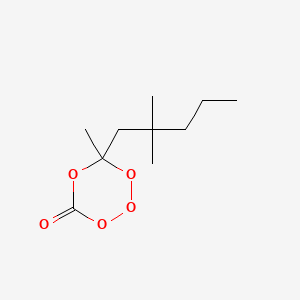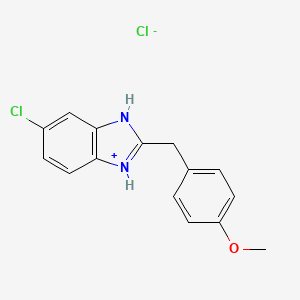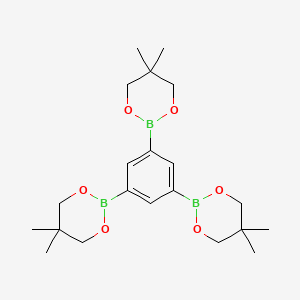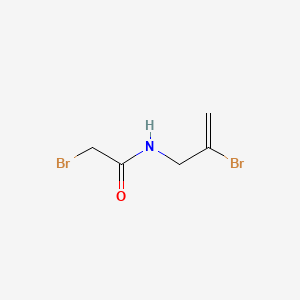
1,3-Dioxolane, 4,5-diallyloxy-2-(diallyloxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane is a complex organic compound that features multiple prop-2-enoxy groups attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane typically involves the reaction of prop-2-enol with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the prop-2-enoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
作用機序
The mechanism by which 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 2,2-bis[(1-oxoallyl)oxy]methyl-1,3-propanediyl diacrylate
- Dipropylene glycol diacrylate
Uniqueness
Compared to similar compounds, 2-[Di(prop-2-enoxy)methyl]-4,5-di(prop-2-enoxy)-1,3-dioxolane stands out due to its multiple prop-2-enoxy groups and dioxolane ring structure.
特性
CAS番号 |
37160-66-0 |
|---|---|
分子式 |
C16H24O6 |
分子量 |
312.36 g/mol |
IUPAC名 |
2-[bis(prop-2-enoxy)methyl]-4,5-bis(prop-2-enoxy)-1,3-dioxolane |
InChI |
InChI=1S/C16H24O6/c1-5-9-17-13(18-10-6-2)16-21-14(19-11-7-3)15(22-16)20-12-8-4/h5-8,13-16H,1-4,9-12H2 |
InChIキー |
WRIFTLOTZYMLNI-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1C(OC(O1)C(OCC=C)OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)




![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)
